molecular formula C21H14F6N2O2 B2399244 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-87-6

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2399244
CAS RN: 338781-87-6
M. Wt: 440.345
InChI Key: IMFOKIXKOYEFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoromethyl group, which is known for its high electronegativity and its ability to increase the stability of compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The trifluoromethyl groups are highly electronegative, which could influence the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl groups could increase the compound’s stability and resistance to degradation .

Scientific Research Applications

Lithium-Sulfur Batteries

The compound has been used in the synthesis of a 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework . This framework has been used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries . The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

Synthesis of Diamine Building Blocks

A monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . This building block has potential applications in various fields, including the synthesis of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .

Derivatization Reagent in Mass Spectrometry

The compound has been used as a derivatization reagent in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry . This application is crucial in the field of biochemistry for the analysis of nucleic acids .

4. Enantioselective Synthesis of Neurokinin NK1 Receptor Antagonists The compound has been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 . This application is significant in the field of medicinal chemistry for the development of new therapeutic agents .

Safety and Hazards

As with any chemical compound, handling “1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science. Its unique structure and properties could make it useful for a variety of applications .

properties

IUPAC Name

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2O2/c22-20(23,24)14-9-13(10-15(11-14)21(25,26)27)12-29-8-4-7-17(19(29)31)18(30)28-16-5-2-1-3-6-16/h1-11H,12H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFOKIXKOYEFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.